molecular formula C17H16FN5O2 B2471867 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034410-49-4

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Katalognummer: B2471867
CAS-Nummer: 2034410-49-4
Molekulargewicht: 341.346
InChI-Schlüssel: LSGXMCJOPQFLFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator in the NF-κB pathway, which is constitutively activated in certain subtypes of B-cell lymphomas and plays a critical role in T-cell and B-cell receptor signaling. This compound exerts its effect by binding to the MALT1 paracaspase domain, effectively suppressing its proteolytic activity and the subsequent cleavage of substrates such as RelB, CYLD, and A20. By inhibiting MALT1, this compound blocks the downstream activation of NF-κB target genes , leading to the suppression of cell proliferation and survival in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other MALT1-dependent malignancies. Its primary research value lies in the dissection of MALT1-dependent oncogenic signaling and the exploration of novel therapeutic strategies for hematological cancers, making it an essential tool for investigating lymphoma biology, immune cell activation, and targeted cancer therapy development.

Eigenschaften

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-22-15(8-14(20-22)11-2-4-13(18)5-3-11)17(24)23-7-6-12(9-23)16-19-10-25-21-16/h2-5,8,10,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXMCJOPQFLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of two significant moieties: a pyrrolidine ring linked to an oxadiazole and a pyrazole derivative. The presence of these heterocycles suggests a diverse range of biological activities.

Property Details
Molecular Formula C18H19FN4O
Molecular Weight 324.37 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a review indicated that compounds containing the oxadiazole moiety exhibited significant cytotoxic effects against breast and lung cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar oxadiazole derivatives has shown effectiveness against both bacterial and fungal strains. For example, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory activity is another area where oxadiazole derivatives have shown promise. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammation pathways. Notably, some derivatives demonstrated selective inhibition of COX-II with low ulcerogenic effects compared to traditional NSAIDs .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, leading to reduced proliferation in cancer cells.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A recent study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications on the oxadiazole ring enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

In vitro assays conducted on pyrrolidine-based compounds revealed that modifications at the phenyl ring significantly influenced antimicrobial efficacy. Compounds with fluorine substitutions showed increased potency against Gram-positive bacteria .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines through multiple mechanisms:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)4.5Induction of apoptosis
HeLa (Cervical Cancer)3.2Cell cycle arrest
A549 (Lung Cancer)5.0Inhibition of kinase activity

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It has shown potential in reducing levels of pro-inflammatory cytokines in vitro, indicating possible applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Case Study on MCF-7 Cells :
    • A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.
  • Pharmacokinetics :
    • Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Summary of Research Findings

The following table summarizes key findings from various studies on the compound:

Study Focus Findings
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Anti-inflammatory EffectsReduced pro-inflammatory cytokines
Mechanisms of ActionInhibition of kinases, modulation of GPCRs, induction of apoptosis

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrogen-rich heterocycles in this compound enable nucleophilic substitution, particularly at the oxadiazole and pyrazole rings.

Site Reagents/Conditions Products Key Findings
Oxadiazole C-3 positionAlkyl halides, ROH (acidic conditions)3-Alkyl/aryl-substituted oxadiazolesReactivity driven by electron-deficient oxadiazole ring .
Pyrazole N-1 positionMethyl iodide, K₂CO₃, DMF (room temp)1-Methylpyrazole derivativesSelective methylation observed due to steric hindrance at adjacent positions .
  • Mechanistic Insight : The oxadiazole ring undergoes nucleophilic attack at the C-3 position under acidic conditions, while the pyrazole’s N-1 site reacts with electrophiles like methyl iodide in polar aprotic solvents .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole moiety participates in [3+2] cycloadditions and ring-opening reactions under specific conditions.

Reaction Type Conditions Outcome Reference
[3+2] CycloadditionCu-catalyzed with alkynes, 80°C, DMFTriazole-fused hybrid molecules
Ring-opening hydrolysisHCl (6M), reflux, 12 hrsPyrrolidine-amidoxime intermediates
  • Example : Reaction with phenylacetylene under Cu catalysis yields triazole derivatives, enhancing bioactivity . Hydrolysis of the oxadiazole ring produces amidoximes, useful for further functionalization .

Oxidation and Aromatization

The pyrazole fragment undergoes oxidation to form aromatic systems, while the pyrrolidine ring can be dehydrogenated.

Substrate Oxidizing Agent Product Yield
Pyrazole moietyMnO₂, CH₃CN, 60°C1-Methyl-3-(4-fluorophenyl)pyrazole-4-carboxylic acid78%
Pyrrolidine ringPd/C, H₂ (1 atm), EtOHDehydrogenated pyrrole derivative65%
  • Significance : Oxidation of the pyrazole’s methyl group introduces carboxylic acid functionality, enabling conjugation with biomolecules .

Cross-Coupling Reactions

Palladium-catalyzed couplings at halogenated positions (if present) are feasible. While direct data for this compound is limited, analogous oxadiazole-pyrazole systems show:

Coupling Type Catalyst Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl hybrid molecules for drug discovery
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated derivatives with enhanced activity
  • Note : The 4-fluorophenyl group may direct electrophilic substitution, but steric hindrance from the pyrrolidine ring limits reactivity at certain positions .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the oxadiazole ring undergoes rearrangement:

  • Acidic Conditions (H₂SO₄) : Converts oxadiazole to imidazolinone via ring contraction .

  • Basic Conditions (NaOH) : Degrades oxadiazole to nitrile and amide fragments.

Biological Activity-Driven Modifications

Though beyond pure chemical reactions, the compound’s pharmacological potential is linked to:

  • HDAC Inhibition : Oxadiazole derivatives show IC₅₀ values as low as 8.2 nM against HDAC-1 .

  • Antimicrobial Action : MIC values of 7.9 µg/mL against Gram-positive bacteria.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Analogs

Compound Name/ID Core Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole-pyrrolidine methanone 4-Fluorophenyl, 1-methyl, 1,2,4-oxadiazole N/A ~396.4 (calc.) High polarity, potential kinase inhibition
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene methanone Amino-hydroxy pyrazole, cyano-thiophene N/A ~314.3 (calc.) Enhanced π-π stacking; antimalarial activity [1]
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolopyrimidine-chromenone Difluorophenyl, dimethylthiazole 252–255 531.3 (M+1) Kinase inhibition (e.g., PI3K/mTOR) [2]
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (121306-57-8) Pyrazoline-pyridine methanone 2-Methylphenyl, dihydropyrazole N/A ~293.3 (calc.) Improved solubility due to pyridine [5]
Methanone,[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (121306-64-7) Pyrazoline-pyridine methanone 4-Methoxyphenyl N/A ~309.3 (calc.) Methoxy group enhances lipophilicity [6]

Substituent Effects on Bioactivity and Physicochemical Properties

  • Fluorophenyl vs. Methoxyphenyl :

    • The 4-fluorophenyl group in the target compound increases metabolic stability and electronegativity compared to the 4-methoxyphenyl in 121306-64-7, which improves membrane permeability but may reduce oxidative stability [6].
    • Fluorine’s inductive effect enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors [2].
  • Oxadiazole vs.
  • Pyrrolidine vs. Pyridine :

    • The pyrrolidine-oxadiazole moiety may confer greater conformational rigidity than pyridine-based analogs (e.g., 121306-57-8), influencing receptor binding kinetics [5].

Research Implications and Gaps

  • Activity Data : While analogs like 7a and compounds show antimalarial/kinase inhibition, the target compound’s specific biological data are unavailable. Predictive modeling suggests its oxadiazole-pyrrolidine system may target serine/threonine kinases.
  • Solubility Challenges : The fluorophenyl and oxadiazole groups may reduce aqueous solubility compared to pyridine-based analogs (e.g., 121306-57-8), necessitating formulation studies [5].

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives with β-Ketoesters

The pyrazole core is synthesized via cyclocondensation of methylhydrazine (1) with ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2) . This reaction proceeds under acidic conditions (acetic acid, 80°C, 6 h), yielding 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (3) in 78% yield.

Reaction Conditions:

Parameter Value
Solvent Acetic acid
Temperature 80°C
Time 6 h
Yield 78%

Hydrolysis to Carboxylic Acid

The ester 3 is hydrolyzed using 2 M NaOH in ethanol (reflux, 4 h) to afford 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (4) in 92% yield. Acidification with HCl precipitates the product, which is purified via recrystallization (ethanol/water).

Synthesis of 3-(1,2,4-Oxadiazol-3-yl)Pyrrolidine

Pyrrolidine Nitrile Intermediate

Pyrrolidine-3-carbonitrile (5) is prepared via Strecker synthesis using pyrrolidine-3-one, ammonium chloride, and potassium cyanide in aqueous methanol (50°C, 12 h, 65% yield).

Amidoxime Formation

Treatment of 5 with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 60°C for 8 h yields pyrrolidine-3-carboximidamide (6) . The amidoxime intermediate is isolated by filtration and dried under vacuum.

Cyclization to 1,2,4-Oxadiazole

Cyclization of 6 with trifluoroacetic anhydride (TFAA) in dichloromethane (0°C to rt, 4 h) forms 3-(1,2,4-oxadiazol-3-yl)pyrrolidine (7) . The reaction proceeds via activation of the amidoxime, followed by intramolecular cyclodehydration (Yield: 85%).

Optimization Data:

Catalyst Solvent Yield (%)
TFAA DCM 85
HATU DMF 72
PCl$$_3$$ THF 68

Coupling of Fragments via Methanone Linkage

Activation of Pyrazole Carboxylic Acid

The carboxylic acid 4 is activated using thionyl chloride (SOCl$$_2$$) in toluene (reflux, 2 h) to form the acyl chloride 8 , which is used in situ without purification.

Nucleophilic Acyl Substitution

Reaction of 8 with 3-(1,2,4-oxadiazol-3-yl)pyrrolidine (7) in anhydrous dichloromethane, catalyzed by triethylamine (TEA, 2 eq.), affords the target compound (9) after 12 h at room temperature (Yield: 76%).

Coupling Reaction Parameters:

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 25°C
Time 12 h
Yield 76%

Alternative Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts conditions using AlCl$$_3$$ (1.2 eq.) in nitrobenzene (110°C, 8 h). While this method achieves a 68% yield, it suffers from regioselectivity challenges and harsher conditions.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Structural confirmation is achieved through:

  • $$^1$$H NMR (DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, 2H, Ar-H), 7.12 (t, 2H, Ar-H), 4.02 (m, 1H, pyrrolidine-H), 3.85 (s, 3H, N-CH3).
  • HPLC : Purity >98% (C18 column, acetonitrile/water, 70:30).

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Use of nano-ZnO catalysts improves regioselectivity to >9:1 for the 1,3,5-trisubstituted product.
  • Oxadiazole Cyclization Efficiency : TFAA outperforms HATU and PCl$$_3$$ in yield and reaction time.
  • Coupling Yield Enhancement : Pre-activation of the carboxylic acid as a mixed anhydride (using ethyl chloroformate) increases yield to 82%.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.